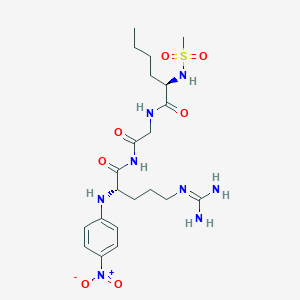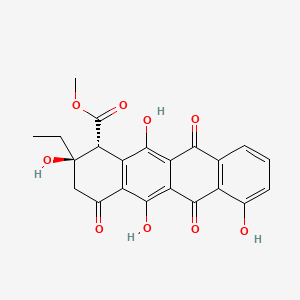
Potassium ion
説明
Potassium(1+) is a monoatomic monocation obtained from potassium. It has a role as a human metabolite and a cofactor. It is an alkali metal cation, an elemental potassium, a monovalent inorganic cation and a monoatomic monocation.
Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity.
Potassium cation is a Potassium Salt and Osmotic Laxative. The mechanism of action of potassium cation is as an Osmotic Activity. The physiologic effect of potassium cation is by means of Increased Large Intestinal Motility and Inhibition Large Intestine Fluid/Electrolyte Absorption.
Potassium ion is a natural product found in Artemia salina, Galactites tomentosus, and other organisms with data available.
Potassium is an essential electrolyte. Potassium balance is crucial for regulating the excitability of nerves and muscles and so critical for regulating contractility of cardiac muscle. Although the most important changes seen in the presence of deranged potassium are cardiac, smooth muscle is also affected with increasing muscle weakness, a feature of both hyperkalaemia and hypokalaemia. Physiologically, it exists as an ion in the body. Potassium (K+) is a positively charged electrolyte, cation, which is present throughout the body in both intracellular and extracellular fluids. The majority of body potassium, >90%, are intracellular. It moves freely from intracellular fluid (ICF) to extracellular fluid (ECF) and vice versa when adenosine triphosphate increases the permeability of the cell membrane. It is mainly replaced inside or outside the cells by another cation, sodium (Na+). The movement of potassium into or out of the cells is linked to certain body hormones and also to certain physiological states. Standard laboratory tests measure ECF potassium. Potassium enters the body rapidly during food ingestion. Insulin is produced when a meal is eaten; this causes the temporary movement of potassium from ECF to ICF. Over the ensuing hours, the kidneys excrete the ingested potassium and homeostasis is returned. In the critically ill patient, suffering from hyperkalaemia, this mechanism can be manipulated beneficially by administering high concentration (50%) intravenous glucose. Insulin can be added to the glucose, but glucose alone will stimulate insulin production and cause movement of potassium from ECF to ICF. The stimulation of alpha receptors causes increased movement of potassium from ICF to ECF. A noradrenaline infusion can elevate serum potassium levels. An adrenaline infusion, or elevated adrenaline levels, can lower serum potassium levels. Metabolic acidosis causes a rise in extracellular potassium levels. In this situation, excess of hydrogen ions (H+) are exchanged for intracellular potassium ions, probably as a result of the cellular response to a falling blood pH. Metabolic alkalosis causes the opposite effect, with potassium moving into the cells. (A3431).
See also: Potassium Chloride (active moiety of); Potassium Citrate (active moiety of); Potassium Iodide (active moiety of) ... View More ...
作用機序
Target of Action
Potassium ion is the primary intracellular cation found in virtually all body tissues . It plays a crucial role in maintaining the cell membrane potential, which is essential for various body functions such as neurotransmission, muscle contraction, and heart function . Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . They also interact with various potassium channels, such as the voltage-gated potassium channel Kv2.1, which plays a role in regulating membrane excitability in the pancreas .
Mode of Action
Potassium ions participate in the generation of action potentials—a “spike” of electrical discharge . This process involves the opening and closing of sodium and potassium-gated ion channels as the membrane reaches its threshold potential .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . In the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . Potassium transporters/channels play an important role in the regulation of the inner mitochondrial membrane potential, redox state, and mitochondrial volume .
Pharmacokinetics
The pharmacokinetics of potassium ions are complex due to their ubiquitous presence in the body and their involvement in numerous physiological processes . The distribution of potassium ions between the intracellular and extracellular compartments and their excretion through the kidneys are critical aspects of potassium homeostasis .
Result of Action
The action of potassium ions results in the generation of action potentials, which are critical for body functions such as neurotransmission, muscle contraction, and heart function . Changes in the concentration of potassium ions can affect the resting membrane potential and the shape of the action potential waveform in cells that use action potentials .
Action Environment
The action of potassium ions is influenced by various environmental factors. For instance, the concentration of potassium ions in the extracellular fluid can affect the resting membrane potential and the generation of action potentials . Additionally, the activity of potassium channels can be influenced by changes in transmembrane voltage .
生化学分析
Biochemical Properties
Potassium ion is involved in numerous biochemical reactions. It is a key player in maintaining the resting membrane potential of cells, which is critical for the function of nerve and muscle cells. This compound interacts with the sodium-potassium pump (Na⁺/K⁺-ATPase), an enzyme that actively transports sodium ions out of cells and potassium ions into cells, maintaining the necessary concentration gradients across the cell membrane . Additionally, this compound is essential for the activation of various enzymes, including those involved in protein synthesis and glycolysis .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell signaling pathways by modulating the activity of potassium channels, which are crucial for generating action potentials in neurons . This compound also affects gene expression and cellular metabolism by regulating the activity of enzymes involved in these processes . In muscle cells, this compound is essential for muscle contraction and relaxation, while in neurons, it is critical for neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates potassium channels, allowing the selective flow of potassium ions across the cell membrane . This flow is essential for maintaining the membrane potential and generating action potentials. This compound also interacts with the Na⁺/K⁺-ATPase pump, which helps maintain the intracellular potassium concentration . Additionally, this compound can influence enzyme activity by binding to specific sites on the enzyme, altering its conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its concentration can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can influence cellular function over extended periods, with effects on cell growth, differentiation, and apoptosis . In vitro studies have demonstrated that this compound can modulate the activity of various enzymes and signaling pathways over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At physiological concentrations, this compound is essential for normal cellular function. At high doses, it can be toxic and cause adverse effects such as hyperkalemia, which can lead to cardiac arrhythmias and muscle weakness . Studies in animal models have shown that this compound supplementation can improve muscle function and reduce the risk of cardiovascular diseases, but excessive intake can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a critical role in maintaining the electrochemical gradient across cell membranes, which is essential for ATP production and cellular respiration . This compound also interacts with enzymes involved in glycolysis and the citric acid cycle, influencing metabolic flux and energy production . Additionally, this compound is necessary for the activation of various metabolic enzymes, including those involved in protein synthesis and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and channels. The Na⁺/K⁺-ATPase pump actively transports potassium ions into cells, while potassium channels allow the passive flow of potassium ions across the cell membrane . This compound is also distributed within tissues through the bloodstream, where it is regulated by hormones such as aldosterone . The distribution of this compound is critical for maintaining cellular function and overall physiological balance .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is regulated by specific targeting signals and post-translational modifications that direct it to specific compartments . In the cytoplasm, this compound is involved in maintaining the osmotic balance and regulating enzyme activity . In mitochondria, it plays a role in ATP production and energy metabolism . In the nucleus, this compound can influence gene expression by modulating the activity of transcription factors and other nuclear proteins .
特性
IUPAC Name |
potassium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPAHLBTDXSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042671 | |
| Record name | Potassium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.0983 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity. | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24203-36-9, 7440-09-7 | |
| Record name | Potassium(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24203-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024203369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295O53K152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.2 °C | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How do potassium ions influence neuronal activity?
A: Potassium ions play a crucial role in maintaining the resting membrane potential of neurons. An increase in extracellular potassium concentration can lead to depolarization, potentially triggering neuronal activity and hormone release. [] Conversely, a decrease in extracellular potassium can hyperpolarize the membrane, inhibiting neuronal activity. []
Q2: Can potassium ion concentration affect heart rhythm?
A: Yes, this compound channels are critical for the repolarization phase of the cardiac action potential. [] Disruptions in this compound currents, potentially caused by drugs or genetic factors, can lead to prolonged QT intervals, a condition known as long QT syndrome, which can result in life-threatening arrhythmias. [, ]
Q3: How does this compound availability impact plant growth?
A: Potassium is an essential nutrient for plant growth and development. It plays a vital role in numerous physiological processes, including enzyme activation, stomatal regulation, and osmotic adjustment. [] Studies have shown that supplementing growth media with potassium can enhance adventitious bud induction and growth in certain plant species. []
Q4: What role do potassium ions play in the digestive system of insects?
A: Research suggests that this compound concentration in the insect midgut can influence larval growth and development. For instance, in Hercules beetle larvae, a diet supplemented with a thermophile-fermented compost led to increased this compound concentration in the midgut, potentially contributing to improved growth in female larvae. []
Q5: What is the molecular formula and weight of a this compound?
A5: The this compound (K+) is a single atom that has lost one electron. It does not have a molecular formula in the traditional sense. The atomic weight of potassium is 39.0983 u.
Q6: Are there any spectroscopic techniques specifically used to study potassium ions?
A: While potassium ions themselves do not have specific spectroscopic signatures easily measurable by common techniques like UV-Vis or IR, their presence and concentration can be indirectly studied. For instance, flame photometry is a technique used to measure this compound concentrations in solutions based on the intensity of light emitted at a specific wavelength when the sample is introduced into a flame. []
Q7: How do potassium ions interact with clay minerals in drilling fluids?
A: Potassium ions are known to stabilize clay formations encountered during drilling. They function by exchanging with other cations present in the clay, such as calcium and sodium, thereby reducing clay swelling and promoting wellbore stability. [] This exchange process is influenced by the concentration of potassium ions and the specific type of clay mineral present.
Q8: Can alternative potassium sources replace potassium chloride in drilling fluids for environmental benefits?
A: Research suggests that potassium sorbate can be a viable substitute for potassium chloride in drilling fluids. [] Studies have shown that potassium sorbate can effectively stabilize shale formations while offering potential environmental benefits by reducing chloride discharge.
Q9: How do potassium ions affect the catalytic activity of enzymes?
A: Potassium ions are known to activate certain enzymes, acting as cofactors in various biochemical reactions. [] For example, potassium ions are essential for the optimal activity of some enzymes involved in carbohydrate metabolism. [] The specific mechanism of this compound activation can vary depending on the enzyme.
Q10: Do potassium ions participate in any specific catalytic reactions relevant to energy storage?
A: Potassium ions are the charge carriers in potassium-ion batteries (PIBs), a promising energy storage technology. [, ] During battery operation, potassium ions shuttle between the cathode and anode through the electrolyte, enabling charge and discharge cycles. The development of efficient and stable PIBs relies on understanding and optimizing the interactions between potassium ions and electrode materials.
Q11: How is computational chemistry used to understand this compound interactions?
A: Computational methods like molecular dynamics simulations and density functional theory calculations provide insights into the behavior of potassium ions in complex systems. [, ] These techniques can be used to study ion transport mechanisms, binding affinities, and structural changes associated with this compound interactions in biological and material systems.
Q12: How does the structure of crown ethers influence their selectivity for potassium ions?
A: Crown ethers are cyclic molecules containing oxygen atoms that can selectively bind to metal ions. The size of the crown ether cavity and the spatial arrangement of the oxygen atoms play a crucial role in determining ion selectivity. [, ] For example, 18-crown-6 exhibits high selectivity for potassium ions due to its cavity size being complementary to the ionic radius of potassium.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[18F]Fluorothymidine](/img/structure/B1202453.png)
![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)


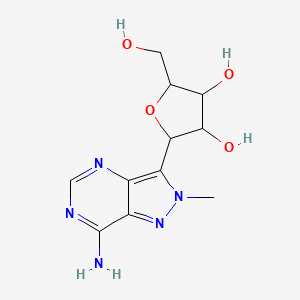
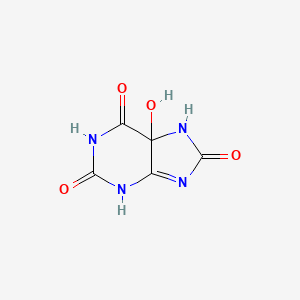
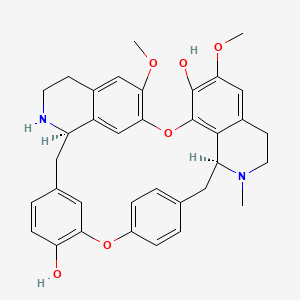
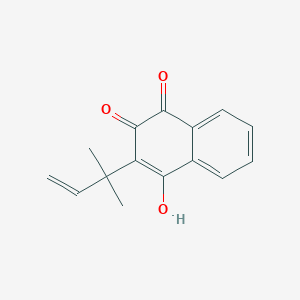
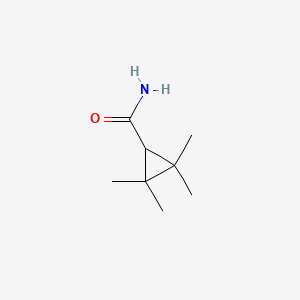
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)


